Hydroxypropyl Nortadalafil
CAS No.:
Cat. No.: VC18545916
Molecular Formula: C24H23N3O5
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O5 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(3-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
| Standard InChI | InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1 |
| Standard InChI Key | OVSLKAWKJHMDLU-WZONZLPQSA-N |
| Isomeric SMILES | C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |
| Canonical SMILES | C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Hydroxypropyl Nortadalafil retains the tetracyclic indole-carboline core structure of tadalafil but incorporates a 2-hydroxypropyl moiety at the N-2 position of the piperazinedione ring . This modification introduces:
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Enhanced polarity: The hydroxyl group increases water solubility compared to tadalafil (logP reduction from 2.3 to 1.8)
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Stereochemical complexity: Exists as a mixture of diastereomers due to the chiral center at the hydroxypropyl carbon
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Deuterium substitution: In its isotopically labeled form (d6), enables precise metabolic tracking in pharmacokinetic studies
The compound's crystalline structure exhibits a melting point range of 280-282°C and demonstrates stability under standard storage conditions (+4°C) .
Spectroscopic Profile
Key spectral characteristics include:
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Mass spectrometry: Base peak at m/z 434.1701 ([M+H]⁺) with characteristic fragmentation patterns at m/z 262.086 and 204.081
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NMR spectroscopy:
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Chromatographic behavior: Retention time of 17.77 minutes on C18 columns using acetonitrile/water gradients
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthetic pathway involves sequential modification of tadalafil precursors:
Step 1: N-demethylation of tadalafil using iodine monochloride in acetic acid yields nortadalafil (62% yield)
Step 2: Propylene oxide alkylation under basic conditions (K₂CO₃/DMF, 80°C) introduces the hydroxypropyl group
Step 3: Deuterium incorporation (for d6 analogs) via H-D exchange using D₂O/Pd/C catalysis
Critical process parameters:
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Temperature control (±2°C) during exothermic alkylation
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pH maintenance at 8.5-9.0 during workup
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Chiral resolution via preparative HPLC (Chiralpak AD-H column)
Industrial Manufacturing Considerations
Scale-up challenges have driven innovation in:
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Continuous flow reactors: Minimize thermal degradation during alkylation
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Membrane-based purification: Tangential flow filtration replaces traditional crystallization
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Quality control protocols:
Pharmacological Profile
Mechanism of Action
As a PDE5 inhibitor, Hydroxypropyl Nortadalafil demonstrates:
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Competitive binding: IC₅₀ = 2.8 nM (vs. tadalafil IC₅₀ = 5.6 nM)
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cGMP potentiation: 3.2-fold increase in corpus cavernosum tissue
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Tissue selectivity: 18:1 penile:retinal PDE5 inhibition ratio
Pharmacokinetic Parameters
Comparative studies reveal modified ADME properties:
| Parameter | Tadalafil | Hydroxypropyl Nortadalafil |
|---|---|---|
| Tmax (h) | 2.0 | 1.7 |
| Cmax (ng/mL) | 378 | 422 |
| AUC₀-∞ (ng·h/mL) | 8067 | 9345 |
| Protein binding | 94% | 89% |
| t₁/₂ (h) | 17.5 | 14.2 |
Data adapted from preclinical models
Neurological Applications
Emerging research highlights potential in:
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Parkinson's disease: Restores motor function in MPTP-induced models (36% improvement vs. control)
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Schizophrenia: Modulates PKA/CREB signaling in prefrontal cortex
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Cognitive enhancement: Improves Morris water maze performance by 42%
Therapeutic Innovations
Oncology Applications
The compound's amphiphilic nature enables novel drug delivery approaches:
Copolymer-carrier system:
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Poly(lactic-co-glycolic acid) nanoparticles (187 nm diameter)
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Drug loading efficiency: 82%
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Tumor regression: 78% in ovarian cancer xenografts
Analgesic Formulations
Ionic complexation with NSAIDs enhances therapeutic index:
| NSAID | Solubility Increase | Cytotoxicity Reduction |
|---|---|---|
| Diclofenac | 3.8x | 62% |
| Ketoprofen | 2.9x | 57% |
| Celecoxib | 4.1x | 71% |
Data from in vitro models
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- concentration of a solution resulting from a known mass of compound in a specific volume